
3-Bromo-6-fluoro-2-methyl-benzenemethanamine
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Overview
Description
Chemical Structure and Properties
3-Bromo-6-fluoro-2-methyl-benzenemethanamine (CAS: 1427365-82-9) is a substituted benzylamine derivative featuring a benzene ring with three substituents:
- Bromo at position 3,
- Fluoro at position 6,
- Methyl at position 2,
and a methanamine (-CH₂NH₂) group attached to the aromatic ring.
Molecular Formula: C₈H₈BrFN (inferred based on structural analogs and substituent additions) .
Molecular Weight: ~218.06 g/mol (calculated).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine typically involves the following steps:
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, fluorination, and methylation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Imines or nitriles.
Reduction Products: Secondary amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Organic Synthesis
1.1 Building Block for Complex Molecules
3-Bromo-6-fluoro-2-methyl-benzenemethanamine serves as a versatile building block in organic synthesis. Its bromine and fluorine substituents facilitate various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This property is particularly useful in the synthesis of benzylamine derivatives, which are essential intermediates in pharmaceuticals and agrochemicals .
Table 1: Reactions Utilizing this compound
Reaction Type | Example Product | Reference |
---|---|---|
Nucleophilic Substitution | Benzylamine Derivatives | |
Coupling Reactions | Biaryl Compounds | |
Functional Group Interconversion | Amino Acid Derivatives |
Medicinal Chemistry
2.1 Antimicrobial Activity
Research indicates that compounds related to this compound exhibit promising antimicrobial properties. For instance, derivatives of benzylamines have been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or treatments for bacterial infections .
Case Study: Antibacterial Efficacy
A study examining the antibacterial activity of substituted benzylamines found that certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents like bromine and fluorine was crucial for enhancing their efficacy .
Material Science
3.1 Polymerization Initiators
This compound can also act as an initiator in polymerization reactions, particularly in the synthesis of fluorinated polymers. The unique properties imparted by fluorine atoms can enhance the thermal stability and chemical resistance of the resulting materials .
Table 2: Applications in Material Science
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-methyl-benzenemethanamine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Analysis of Structural and Functional Differences
a. Positional Isomerism
- 2-Bromo-6-fluorobenzylamine (CAS: 261723-29-9): Shares the same bromo and fluoro substituents as the target compound but lacks the methyl group at position 2. This reduces steric hindrance and lipophilicity compared to the methylated analog .
b. Functional Group Variations
- Ethylamine Derivatives : Compounds like 1-(2-Bromo-5-fluorophenyl)ethanamine (CAS: 1270416-49-3) feature an ethylamine (-CH₂CH₃NH₂) side chain instead of methanamine, which may influence solubility and metabolic stability .
c. Impact of Methyl Groups
The methyl group at position 2 in the target compound increases steric bulk, which could:
- Enhance resistance to enzymatic degradation,
- Reduce solubility in polar solvents,
- Alter regioselectivity in electrophilic substitution reactions compared to non-methylated analogs like 2-Bromo-6-fluorobenzylamine .
Research Findings and Industrial Relevance
- Synthetic Utility : Halogenated benzylamines are widely used in Suzuki-Miyaura cross-coupling reactions. The methyl group in the target compound may slow reaction kinetics but improve product stability .
- Pharmacological Potential: Structural analogs with fluorine and bromine substituents are explored as kinase inhibitors or CNS agents due to their ability to penetrate lipid membranes .
- Supplier Landscape : The target compound has 4 suppliers globally, while its benzoic acid analog (3-bromo-6-fluoro-2-methylbenzoic acid, CAS: 1427373-55-4) is more widely available (7 suppliers), suggesting higher demand for carboxylated derivatives .
Notes on Data Limitations
- Molecular formulas and weights for some compounds are inferred due to incomplete data in the evidence.
Biological Activity
3-Bromo-6-fluoro-2-methyl-benzenemethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C9H10BrF with a molecular weight of approximately 221.08 g/mol. The compound features a bromine atom and a fluorine atom attached to a benzene ring, which contributes to its reactivity and potential biological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of the 1H-pyrazole scaffold have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds demonstrated IC50 values ranging from 2.43 to 14.65 μM, indicating their effectiveness in suppressing tumor cell proliferation .
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MDA-MB-231 | 2.43 |
Compound B | HepG2 | 4.98 |
This compound | TBD | TBD |
The mechanisms through which these compounds exert their anticancer effects include:
- Microtubule Destabilization : Certain analogs have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
- Caspase Activation : Induction of apoptosis has been linked to enhanced caspase-3 activity, confirming the pro-apoptotic potential of these compounds at micromolar concentrations .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that compounds with similar structures exhibit antimicrobial activity. For example, some derivatives have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these activities were reported at concentrations as low as 62.5 µg/mL against E. coli .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Case Study on Anticancer Activity : A study focusing on the synthesis and evaluation of pyrazole derivatives found that specific modifications led to enhanced selectivity and potency against breast cancer cells. The most promising candidates were subjected to further in vitro evaluations which confirmed their ability to induce apoptosis and inhibit cell proliferation effectively .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of various derivatives, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This study underscored the potential for developing new antibiotics based on these chemical frameworks .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-6-fluoro-2-methyl-benzenemethanamine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves halogenation and amination. For bromo-fluoro aromatic systems, electrophilic substitution (e.g., using Br₂/Lewis acids) followed by reductive amination with methylamine is common. Evidence from analogous compounds (e.g., 2-Bromo-5-(trifluoromethyl)phenylmethanamine) suggests that solvent choice (e.g., methyl tert-butyl ether) and base strength (e.g., 1N NaOH) critically affect layer separation and purity .
- Key Variables : Temperature (0–25°C for bromination), stoichiometry of methylamine, and inert atmosphere to prevent oxidation.
Q. How can researchers assess the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Quantify impurities using reverse-phase C18 columns with UV detection (λ = 254 nm for aromatic systems).
- NMR : 1H and 19F NMR to confirm substitution patterns (e.g., coupling constants between fluorine and adjacent protons).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₈H₉BrFN expected m/z = 232.98) .
Advanced Research Questions
Q. What role do the bromo and fluoro substituents play in modulating reactivity for cross-coupling reactions?
- Mechanistic Insight : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, while fluorine’s electron-withdrawing effect activates the ring for nucleophilic substitution. Computational studies (DFT) on analogous systems show that fluorine’s -I effect lowers the LUMO energy of the aryl halide, enhancing oxidative addition with Pd catalysts .
- Experimental Design : Optimize Pd catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃), and boronic acid partners. Monitor regioselectivity via LC-MS to avoid side reactions (e.g., debromination).
Q. How can researchers predict the pharmacokinetic properties of this compound using in silico models?
- Computational Tools :
- ADMET Prediction : Software like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
- Docking Studies : Molecular docking (AutoDock Vina) against targets like microbial enzymes (e.g., leucyl-tRNA synthetase) to assess binding affinity. Fluorine’s electronegativity may enhance hydrogen bonding with active-site residues .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar compounds: How should researchers validate data?
- Case Study : lists mp = 99–102°C for 3-Bromophenylacetic acid, while reports mp = 181°C for 4-Bromo-2-methylbenzoic acid.
- Resolution :
- Re-crystallization : Test purity via DSC (differential scanning calorimetry).
- X-ray Crystallography : Confirm polymorphic forms if discrepancies persist .
Q. Experimental Design Table
Parameter | Example Conditions | Evidence Source |
---|---|---|
Bromination Reaction | Br₂ (1.2 eq), FeCl₃ (cat.), DCM, 0°C, 2h | |
Reductive Amination | NaBH₄, MeOH, 25°C, 12h | |
Suzuki Coupling | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF, 80°C, 8h |
Q. Key Challenges in Research
- Stability Issues : The benzenemethanamine backbone may oxidize under ambient conditions. Store under argon at –20°C with desiccants.
- Stereochemical Complexity : Methyl and fluorine groups introduce steric hindrance, complicating chiral resolution. Use chiral HPLC (e.g., Chiralpak IA column) .
Properties
Molecular Formula |
C8H9BrFN |
---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
(3-bromo-6-fluoro-2-methylphenyl)methanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3H,4,11H2,1H3 |
InChI Key |
YEDWAYHGROSYNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1CN)F)Br |
Origin of Product |
United States |
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